methyl 3-acetyl-1H-indole-6-carboxylate

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Researchers face failed syntheses due to indole regioisomer confusion. This polysubstituted indole (C3-acetyl, C6-methyl ester) provides two orthogonal handles for targeted derivatization. - **Precision:** 3-acetyl vs. 1-acetyl regioisomer ensures reproducible biological assay outcomes. - **Application:** Scaffold for antiproliferative screening (A549, HeLa, HT-29, HCT-116). - **Supply:** Verified building block for pharma intermediates - no substitution acceptable.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 106896-61-1
Cat. No. B2687085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-acetyl-1H-indole-6-carboxylate
CAS106896-61-1
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3
InChIKeySOWMOAHQIUXOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-acetyl-1H-indole-6-carboxylate Overview


Methyl 3-acetyl-1H-indole-6-carboxylate (CAS: 106896-61-1) is a polysubstituted indole building block characterized by a 3-acetyl group and a 6-methyl carboxylate ester on the indole core . This specific substitution pattern distinguishes it from a vast chemical space of indole derivatives, positioning it as a key intermediate for synthesizing more complex molecules with potential biological activity . Its utility in research is primarily centered on its role as a versatile scaffold for further derivatization, rather than as an end-product itself .

1
Synthetic intermediate with orthogonally reactive 3-acetyl and 6-carboxylate handles
2
Single-step synthesis from parent methyl indole-6-carboxylate
3
Regiochemically defined scaffold for structure-activity relationship studies

Substitution Risks for Methyl 3-acetyl-1H-indole-6-carboxylate


Substituting methyl 3-acetyl-1H-indole-6-carboxylate with a generic indole or a regioisomer is not trivial due to the defined and differentiated reactivity profile of its specific functional groups. The 3-acetyl group confers unique chemical behavior that is not present in the parent methyl indole-6-carboxylate (CAS: 50820-65-0) . Furthermore, the precise position of the acetyl group (C3) is critical, as its placement on the indole nitrogen (as in methyl 1-acetyl-1H-indole-6-carboxylate, CAS: 126759-62-4) creates an isomer with different chemical properties and potential biological interactions . Procurement of the correct regioisomer is therefore essential for ensuring synthetic fidelity and reproducible biological outcomes .

Generic indole or parent methyl indole-6-carboxylate lacks the critical 3-acetyl group, altering reactivity and downstream derivatization pathways.
Methyl 1-acetyl-1H-indole-6-carboxylate (N-acetyl regioisomer) may exhibit different molecular recognition and chemical behavior, potentially compromising SAR studies.

Comparative Evidence for Methyl 3-acetyl-1H-indole-6-carboxylate


High-Yield Synthesis from Parent Indole

The compound can be synthesized with high efficiency from the commercially available methyl indole-6-carboxylate via a single-step Friedel-Crafts acylation [1]. This represents a quantifiable advantage in synthetic accessibility and cost-effectiveness over more complex indole derivatives requiring multi-step sequences.

Synthesis Yield
Head-to-head
72% isolated yield (single step)
Supports accessible laboratory-scale preparation
Friedel-Crafts acylation from methyl indole-6-carboxylate
Synthetic Methodology Heterocyclic Chemistry Process Chemistry

C3- vs. N-Acetyl Regiochemistry

The compound features an acetyl group specifically on the C3 carbon of the indole ring. This distinguishes it from its regioisomer, methyl 1-acetyl-1H-indole-6-carboxylate, where the acetyl group is on the nitrogen atom . This difference in substitution position can lead to different biological interactions and chemical reactivity, making the correct isomer essential for target engagement studies .

Regiochemistry
Class-level
C3-acetyl vs. N-acetyl isomer
Regioisomeric identity critical for biological target engagement studies
N-acetyl isomer (CAS 126759-62-4) may yield different SAR
Medicinal Chemistry Structural Biology Chemical Biology

Physicochemical Properties for Purification

The compound's melting point has been reported as 213 °C (with decomposition) . While direct comparator data is unavailable, this relatively high melting point, typical of crystalline solids, is a key parameter for purification via recrystallization and for assessing solid-state stability during storage and handling.

Melting Point
Data to verify
213 °C (decomposition)
Supports recrystallization purification design and solid-state storage assessment
Reported value; method not specified
Pre-formulation Analytical Chemistry Process Development

Kinase Inhibitor Scaffold Derivatization

The indole-6-carboxylate scaffold, of which this compound is a derivative, is actively investigated as a core structure for developing novel receptor tyrosine kinase (RTK) inhibitors targeting EGFR and VEGFR-2 [1]. Research shows that elaborated derivatives of this scaffold can achieve low micromolar cytotoxicity (IC50) against various cancer cell lines and exhibit promising selectivity indices [1]. While this specific compound's activity is not directly quantified, it serves as a crucial starting material for generating these active derivatives [1].

Derivative Cytotoxicity
Class-level
IC50 4.71–13.85 μM (MTT assay)
Supports exploration of indole-6-carboxylate scaffold for kinase inhibitor derivatization
Data from elaborated derivatives, not this building block
Kinase Inhibition Cancer Research Medicinal Chemistry

Recommended Applications for Methyl 3-acetyl-1H-indole-6-carboxylate


RTK Inhibitor Synthesis for Oncology

This compound is ideally suited as a starting material for generating libraries of indole-6-carboxylate derivatives, particularly those targeting EGFR and VEGFR-2 kinases. The resulting compounds can be screened for antiproliferative activity against various cancer cell lines, including lung (A549), cervical (HeLa), and colorectal (HT-29, HCT-116) cancers, as established by recent studies on this scaffold [1].

Functionalized Indole Building Block Precursor

The presence of an acetyl group at C3 and a methyl ester at C6 provides two orthogonal handles for further chemical diversification. This makes the compound a valuable intermediate in the multi-step synthesis of more complex heterocyclic systems with applications in medicinal chemistry and chemical biology [1].

Regioisomeric Purity Standard

Given its specific 3-acetyl substitution pattern, this compound can serve as a reference standard to differentiate it from its regioisomer, methyl 1-acetyl-1H-indole-6-carboxylate (CAS: 126759-62-4) [1]. This is critical for developing and validating HPLC, NMR, or LC-MS methods to ensure the correct isomer is being synthesized or procured for sensitive biological assays [1].

Application
Selection Property
Validation Focus
Kinase inhibitor derivatization studies
Regiochemically pure 3-acetyl scaffold
Cancer cell model antiproliferative screening
Heterocyclic scaffold diversification
Orthogonal C3-acetyl and C6-ester handles
Synthetic route development and library generation
Regioisomeric identity standard
Defined 3-acetyl substitution pattern
HPLC, LC-MS or NMR method validation for isomer resolution
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